![molecular formula C17H18ClF3N4O2S B2464813 4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097883-99-1](/img/structure/B2464813.png)
4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H18ClF3N4O2S and its molecular weight is 434.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H18ClF3N4O2S
- Molecular Weight : 434.9 g/mol
- CAS Number : 2097883-99-1
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrases
Research indicates that sulfonamide derivatives can effectively inhibit CAs. For example, studies have shown that certain substituted benzenesulfonamides exhibit significant inhibitory effects on human carbonic anhydrases I and XIII, with binding affinities in the nanomolar range (Kd = 6 nM for some derivatives) . The dimethylamino group in the structure enhances hydrophobic interactions, potentially increasing binding affinity.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate perfusion pressure and coronary resistance in isolated rat heart models. These studies typically involve administering various concentrations of the compound and measuring changes in cardiovascular parameters .
Case Study: Cardiovascular Effects
A study involving the administration of this sulfonamide derivative showed a significant reduction in perfusion pressure compared to control groups. The experimental design included multiple treatment groups with varying doses (0.001 nM), highlighting the compound's dose-dependent effects on coronary resistance .
Group | Compound | Dose (nM) | Perfusion Pressure Change |
---|---|---|---|
Control | Krebs-Henseleit solution only | 0 | Baseline |
Treatment 1 | 4-chloro-N-[...] | 0.001 | Significant decrease |
Treatment 2 | Compound 2 (reference) | 0.001 | Moderate decrease |
Treatment 3 | Compound 3 (reference) | 0.001 | Minimal change |
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest favorable permeability characteristics across cellular membranes, which are essential for effective therapeutic applications .
In Silico Studies
In silico docking studies using protein models have indicated potential interactions between this sulfonamide and calcium channels, positing a mechanism for its cardiovascular effects through calcium channel inhibition . This aligns with findings from other sulfonamide derivatives that have been characterized as calcium channel blockers.
Propiedades
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O2S/c1-25(2)16-22-9-10-7-11(3-6-15(10)23-16)24-28(26,27)12-4-5-14(18)13(8-12)17(19,20)21/h4-5,8-9,11,24H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZGVWAHKJSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.